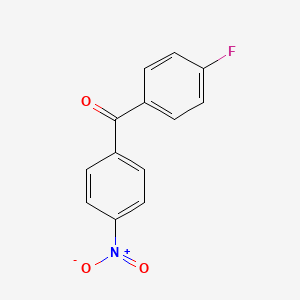

4-Fluoro-4'-nitrobenzophenone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141018. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-fluorophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDAYOOBGHYICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176358 | |

| Record name | Methanone, (4-fluorophenyl)(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2195-47-3 | |

| Record name | 4-Fluoro-4'-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002195473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2195-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (4-fluorophenyl)(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2195-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-4′-nitrobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4L8FX8EU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Fluoro 4 Nitrobenzophenone and Analogues

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and widely employed method for the formation of aryl ketones, involving the reaction of an aromatic compound with an acylating agent in the presence of a catalyst. nih.govorganic-chemistry.orgrsc.org This electrophilic aromatic substitution reaction provides a direct route to monoacylated products because the resulting ketone is deactivated towards further substitution. organic-chemistry.org

Acylation of Fluorinated Aromatic Substrates

A key strategy for synthesizing 4-Fluoro-4'-nitrobenzophenone involves the acylation of a fluorinated aromatic substrate, such as fluorobenzene (B45895). sioc-journal.cnepa.gov The fluorine substituent on the aromatic ring influences the reactivity and regioselectivity of the acylation reaction. In a solvent-free approach, the acylation of fluorobenzene with benzoyl chloride has been investigated using a composite catalyst system. sioc-journal.cnepa.gov This method highlights the direct use of a fluorinated precursor to introduce the desired fluoro-substituted phenyl group.

Utilization of Nitrobenzoyl Halides as Acylating Agents

The introduction of the nitro group is typically achieved by using a nitro-substituted acylating agent, most commonly 4-nitrobenzoyl chloride. scribd.com This reagent reacts with an aromatic substrate, in this case, fluorobenzene, to form the desired this compound. The reaction between bromobenzene (B47551) and benzoyl chloride serves as a comparable example of this type of transformation to produce 4-bromobenzophenone. scribd.com

Catalysis in Friedel-Crafts Reactions (e.g., Lewis Acids)

Lewis acids are crucial catalysts in Friedel-Crafts acylation reactions. nih.govmasterorganicchemistry.com They function by activating the acyl halide, making it a more potent electrophile. masterorganicchemistry.com Aluminum chloride (AlCl₃) is a traditional and effective Lewis acid for this purpose. masterorganicchemistry.comlibretexts.org However, other Lewis acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be utilized, sometimes in smaller, catalytic amounts, particularly at higher temperatures. researchgate.net Research has also explored the use of trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃) as a composite catalyst system, which has shown to be effective in the solvent-free acylation of fluorobenzene. sioc-journal.cnepa.gov For instance, the combination of La(OTf)₃ and TfOH at 140°C for 4 hours resulted in a high yield and selectivity for the para-substituted product. sioc-journal.cnepa.gov

Table 1: Research Findings on Friedel-Crafts Acylation for Benzophenone (B1666685) Synthesis

| Acylating Agent | Aromatic Substrate | Catalyst | Reaction Conditions | Product | Yield | Reference |

| Benzoyl chloride | Fluorobenzene | La(OTf)₃ and TfOH | 140 °C, 4 h, solvent-free | 4-Fluorobenzophenone | 87% | sioc-journal.cnepa.gov |

| Benzoyl chloride | Benzene | AlCl₃ or FeCl₃ | Varied temperature and catalyst ratio | Benzophenone | Varies (up to 97%) | nih.govresearchgate.net |

| Benzoyl chloride | Bromobenzene | AlCl₃ | Not specified | 4-Bromobenzophenone | Low | scribd.com |

| Glutaric anhydride | Fluorobenzene | AlCl₃ | 0 °C, methylene (B1212753) chloride | 4-(4-fluorobenzoyl)butyric acid | 78% | google.com |

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the synthesis of diaryl ketones like this compound. This mechanism is particularly effective when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgwikipedia.orgpressbooks.pub

Strategies Involving Activated Halogen or Nitro Groups

The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group (like a halogen) and is activated by strongly electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to the leaving group. libretexts.orgwikipedia.orgpressbooks.pub The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgwikipedia.org In the context of synthesizing this compound, a plausible SNAr strategy would involve the reaction of a phenoxide with a dinitro-substituted fluorobenzene or a fluoro-substituted nitrobenzene (B124822) with another nucleophile. The reactivity of halogens in SNAr reactions follows the order F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. wikipedia.org

A relevant example is the synthesis of no-carrier-added DL-4-[¹⁸F]fluorodeprenyl, which begins with the nucleophilic aromatic substitution of [¹⁸F]fluoride on 4-nitrobenzaldehyde (B150856) to produce 4-[¹⁸F]fluorobenzaldehyde with a 65% yield. mssm.edu This demonstrates the feasibility of displacing a nitro group with a fluoride (B91410) nucleophile. Another example is the reaction of 4-fluoro-1-nitrobenzene with pyrrolidine. researchgate.netresearchgate.net

Phase-Transfer Catalysis in SNAr Reactions

Phase-transfer catalysis (PTC) is a valuable technique for carrying out SNAr reactions, especially when the nucleophile and the aromatic substrate are in different phases (e.g., aqueous and organic). ijirset.comdalalinstitute.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. ijirset.comwikipedia.org This method can lead to faster reactions, higher yields, and the use of less hazardous solvents. ijirset.com

Common phase-transfer catalysts include benzyltriethylammonium chloride and various phosphonium salts. wikipedia.org The use of chiral phase-transfer catalysts has also been demonstrated in asymmetric SNAr reactions. wikipedia.orgnii.ac.jp While direct literature on the PTC-mediated synthesis of this compound is not abundant, the principles of PTC are widely applied in similar SNAr reactions, such as the synthesis of alkyl aryl sulfides from dichlorobenzenes and thiolates. acs.org

Table 2: Research Findings on Nucleophilic Aromatic Substitution (SNAr) Reactions

| Aromatic Substrate | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

| 4-Nitrobenzaldehyde | [¹⁸F]Fluoride | Not specified | 4-[¹⁸F]Fluorobenzaldehyde | 65% | mssm.edu |

| 4-Fluoro-1-nitrobenzene | Pyrrolidine | THF | N-(4-nitrophenyl)pyrrolidine | Not specified | researchgate.netresearchgate.net |

| Dichlorobenzenes | Thiolates | Phase-Transfer Catalyst | Alkyl aryl sulfides | Not specified | acs.org |

| Fluoroarenes | Indoles/Carbazole | KOH/DMSO | N-Aryl indoles/carbazoles | Good | nih.gov |

Mechanistic Aspects of Nitro Group Substitution

The synthesis of certain benzophenone derivatives can involve nucleophilic aromatic substitution (SNAr), a process where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be electron-deficient, a condition often met by the presence of strong electron-withdrawing groups. libretexts.orgorganicchemistrytutor.com

The nitro group (–NO₂) is a powerful electron-withdrawing group that can facilitate SNAr reactions. organicchemistrytutor.commasterorganicchemistry.com Its presence, particularly at the ortho or para positions relative to the leaving group, significantly lowers the energy of the negatively charged intermediate, known as a Meisenheimer complex, through resonance stabilization. libretexts.orgorganicchemistrytutor.com This stabilization is crucial for the reaction to occur. libretexts.org If the nitro group is in the meta position, this direct stabilization is not possible, and the reaction is unlikely to proceed. libretexts.org

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex). organicchemistrytutor.commasterorganicchemistry.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. organicchemistrytutor.com

In the context of synthesizing analogues of this compound, a potential pathway could involve the displacement of a nitro group by a fluoride ion, although displacement of a halide is more common. organicchemistrytutor.com The reactivity in SNAr reactions is influenced by the nature of the leaving group and the electron-withdrawing substituents. masterorganicchemistry.comyoutube.com The presence of multiple nitro groups further enhances the ring's susceptibility to nucleophilic attack. youtube.comyoutube.com

Other Condensation Reactions (e.g., Stobbe Condensation for Analogs)

The Stobbe condensation is a specific type of condensation reaction that involves a ketone or an aldehyde with a succinic acid ester (such as diethyl succinate) in the presence of a strong base like sodium ethoxide or potassium tert-butoxide. unacademy.comunacademy.comwikipedia.org This reaction is particularly useful for forming carbon-carbon bonds and yields alkylidene succinic acids or their corresponding monoesters. unacademy.comchemistry-reaction.com

The general mechanism for the Stobbe condensation proceeds through several key steps:

A strong base deprotonates the α-carbon of the succinic ester, forming a carbanion. theunconditionalguru.in

This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the ketone (e.g., a benzophenone analogue). chemistry-reaction.comtheunconditionalguru.in

The resulting intermediate undergoes an intramolecular cyclization to form a γ-lactone intermediate. wikipedia.orgchemistry-reaction.comtheunconditionalguru.in

A base-catalyzed ring-opening of the lactone then occurs, leading to the final product, which is the salt of a half-ester. unacademy.comtheunconditionalguru.in

While not a direct synthesis of this compound itself, the Stobbe condensation is a versatile method for producing a wide range of its analogues. For instance, benzophenone can be condensed with diethyl succinate (B1194679) to produce β-carbethoxy-γ,γ-diphenylvinylacetic acid in high yield. chemistry-chemists.comucla.edu This methodology can be applied to substituted benzophenones to create complex structures. The reaction has been used to synthesize precursors for various compounds, including naphthols and indones. chemistry-reaction.com

| Reactants | Base Catalyst | Key Intermediate | Primary Product |

|---|---|---|---|

| Ketone/Aldehyde + Succinic Ester | Sodium Ethoxide, Potassium tert-butoxide | γ-lactone | Alkylidene succinic acid or monoester |

Formation as an Impurity in Related Chemical Syntheses

The unintended formation of chemical compounds as impurities is a significant consideration in industrial chemical production, affecting product purity and yield.

Generation in 4,4'-Difluorobenzophenone (B49673) Production

4,4'-Difluorobenzophenone is a key monomer in the production of high-performance polymers like polyether ether ketone (PEEK). wikipedia.orggoogle.com Several synthetic routes are employed for its industrial-scale production. google.comgoogle.compatsnap.com

One specific process for synthesizing 4,4'-difluorobenzophenone involves the oxidation of difluorodiphenylmethane (B1598357) (DFDPM) using nitric acid. google.com In this step, an isomer mixture of DFDPM is oxidized at elevated temperatures (50°C to 130°C). google.com While the primary product is 4,4'-difluorobenzophenone, the use of nitric acid as an oxidizing agent introduces the potential for side reactions, specifically nitration of the aromatic rings.

Reactivity and Chemical Transformations of 4 Fluoro 4 Nitrobenzophenone

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for 4-fluoro-4'-nitrobenzophenone. The presence of the strongly electron-withdrawing nitro group, positioned para to the fluorine atom, greatly facilitates this type of reaction. masterorganicchemistry.com This activation makes the carbon atom attached to the fluorine atom highly electrophilic and prone to attack by nucleophiles. smolecule.com

Substitution at the Fluoro Position

The fluorine atom on one of the phenyl rings is a prime site for nucleophilic aromatic substitution. masterorganicchemistry.com The rate of SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com The electron-withdrawing nitro group further enhances the electrophilicity of the carbon atom bearing the fluorine, making it susceptible to attack by various nucleophiles. smolecule.comresearchgate.net

The general mechanism involves the attack of a nucleophile on the carbon atom attached to the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the nitro group. Subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.com

A variety of nucleophiles can displace the fluorine atom. For instance, reaction with amines can produce the corresponding amino-substituted benzophenones. nih.gov Similarly, alkoxides can react to form ether linkages.

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Amines (e.g., primary, secondary) | 4-Amino-4'-nitrobenzophenone derivatives | Typically requires heating in a suitable solvent. |

| Alkoxides (e.g., methoxide, ethoxide) | 4-Alkoxy-4'-nitrobenzophenone derivatives | Often carried out in the corresponding alcohol as solvent. |

| Thiols | 4-Thioether-4'-nitrobenzophenone derivatives | Reaction with a thiol in the presence of a base. |

Substitution at the Nitro Position

While less common than substitution at the fluoro position, under certain conditions, the nitro group can also be displaced by a strong nucleophile. nih.govscispace.com This type of reaction is generally more challenging due to the strong attachment of the nitro group to the aromatic ring. However, in systems with multiple activating groups, the displacement of a nitro group has been observed. nih.gov For the reaction to occur, the nucleophile must be sufficiently potent, and the reaction conditions are often more forcing than those required for fluoro-substitution.

Involvement of Carbanion Intermediates in Transformations

Carbanions are reactive intermediates that feature a negative charge on a carbon atom. allen.inlibretexts.org In the context of this compound transformations, carbanions can act as potent nucleophiles in substitution reactions. allen.in For example, enolates derived from ketones or esters can attack the electron-deficient aromatic ring, leading to the formation of new carbon-carbon bonds. siue.edu

The stability of the carbanion is a crucial factor in these reactions. libretexts.org The presence of electron-withdrawing groups, such as a carbonyl or nitro group, can stabilize an adjacent carbanion through resonance or inductive effects, making its formation more favorable. siue.edu Fluorine atoms can also stabilize adjacent carbanions through their inductive effect. siue.edu These stabilized carbanions are key intermediates in various synthetic methodologies, including aldol-type condensations and Michael additions. siue.eduresearchgate.net

Reduction Reactions

The nitro group of this compound is readily susceptible to reduction, offering a versatile handle for further chemical modifications. smolecule.com The reduction can be achieved through various chemical and catalytic methods, leading primarily to the corresponding amine. wikipedia.org

Chemical Reduction Methodologies

A variety of chemical reducing agents can be employed to convert the nitro group to an amine. These methods are often chosen based on the desired selectivity and the presence of other functional groups in the molecule.

Commonly used reagents include metals in acidic media, such as iron, zinc, or tin(II) chloride in the presence of hydrochloric acid. commonorganicchemistry.comscispace.com These reagents are effective and relatively inexpensive. For instance, using iron in an acidic medium is a classic and mild method for this transformation. commonorganicchemistry.com Sodium sulfide (B99878) or sodium hydrosulfite can also be used, sometimes offering selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

| Reducing Agent | Typical Conditions | Primary Product |

|---|---|---|

| Fe / HCl or AcOH | Acidic aqueous solution, often with heating. commonorganicchemistry.com | 4-Amino-4'-fluorobenzophenone |

| Zn / HCl or AcOH | Acidic aqueous solution. commonorganicchemistry.com | 4-Amino-4'-fluorobenzophenone |

| SnCl₂ / HCl | Acidic solution. scispace.com | 4-Amino-4'-fluorobenzophenone |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution. | 4-Amino-4'-fluorobenzophenone |

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. commonorganicchemistry.com This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. One of the advantages of catalytic hydrogenation is that it often proceeds under mild conditions and produces water as the only byproduct. researchgate.net

The choice of catalyst can be important for chemoselectivity. For example, Raney nickel is sometimes preferred over Pd/C when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com The hydrogenation of the nitro group in this compound yields 4-amino-4'-fluorobenzophenone, a key intermediate in the synthesis of various other compounds. google.comwikipedia.orgprepchem.comgoogle.com

Pathways to Amino-Substituted Benzophenone (B1666685) Derivatives

The transformation of the nitro group in this compound into an amino group is a critical step in the synthesis of numerous valuable compounds. This reduction to 4-amino-4'-fluorobenzophenone can be accomplished through several established methods, primarily involving catalytic hydrogenation or chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. rsc.org In a typical procedure, this compound is reacted with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is generally carried out in a solvent such as ethanol or methanol. rsc.org

Another prevalent method is chemical reduction, with sodium sulfide (Na₂S) being a frequently used reagent in what is known as the Zinin reduction. researchgate.netsioc-journal.cn This method is particularly useful for selective reductions in molecules with multiple reducible functional groups. The reaction is typically performed in an aqueous or alcoholic solution. researchgate.netorganic-chemistry.org The combination of sodium sulfide with iron(III) chloride has also been shown to be effective in promoting redox condensation reactions involving nitroanilines. organic-chemistry.org A related approach involves dissolving sulfur powder in a sodium hydroxide (B78521) solution to generate the reducing species in situ. google.com

| Reagent/Catalyst | Solvent | Temperature | Key Features |

| H₂ / Pd/C | Ethanol/Methanol | Room Temperature | High efficiency, clean reaction. rsc.org |

| Sodium Sulfide (Na₂S) | Aqueous Ethanol | 60-100 °C | Selective reduction, known as Zinin reduction. researchgate.netsioc-journal.cnnjit.edu |

| Sulfur / NaOH(aq) | Water | 95-125 °C | In situ generation of the reducing agent. google.com |

| Iron / HCl | N/A | N/A | An alternative to catalytic hydrogenation. |

This table presents common conditions for the reduction of nitroarenes, which are applicable to this compound.

Derivatization and Functionalization Strategies

The structure of this compound and its primary amino derivative, 4-amino-4'-fluorobenzophenone, provides multiple avenues for further chemical modification. These derivatization strategies allow for the synthesis of a wide array of functionalized molecules with tailored properties.

Exploration of Derivatization Potential on the Benzophenone Core

The benzophenone core of this compound, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. The fluorine atom, being a good leaving group, can be displaced by various nucleophiles. wikipedia.org For instance, studies on similar 4-halogenobenzophenones have shown that the rate of fluorine displacement by phenoxides is a bimolecular nucleophilic aromatic substitution. rsc.org This reactivity allows for the introduction of a variety of substituents onto the fluorinated ring.

Once reduced to 4-amino-4'-fluorobenzophenone, the amino group offers another site for derivatization. One common reaction is diazotization, where the amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). researchgate.net This diazonium salt is a versatile intermediate that can undergo a range of substitution reactions, known as Sandmeyer or related reactions, to introduce a wide variety of functional groups, including halogens, cyano, and hydroxyl groups. However, attempted Sandmeyer cyanation of a similarly substituted diazonium salt, derived from 2,4-difluoro-6-nitroaniline, resulted in an unexpected intramolecular cyclization and substitution of a fluoride with a hydroxide. rsc.org

Applications in Fluorescent Derivatization for Analytical Purposes

Benzophenone derivatives, particularly those containing an amino group, are known to possess fluorescent properties and are used in the synthesis of fluorescent dyes. chemimpex.com The amino-substituted derivative, 4-amino-4'-fluorobenzophenone, exhibits fluorescence, making it a candidate for development as a fluorescent probe. chemimpex.com Amino-functionalized compounds are frequently employed in the design of fluorescent sensors for the detection of various analytes, including metal ions. doaj.orgnih.gov

The principle behind many fluorescent probes for metal ions is the change in fluorescence intensity (either quenching or enhancement) upon binding of the metal ion to the probe. mdpi.comthermofisher.com For example, amino-functionalized metal-organic frameworks have been developed as "on-off" fluorescent probes for the detection of substances like doxorubicin. nih.gov While specific applications of 4-amino-4'-fluorobenzophenone as a fluorescent probe are not extensively detailed in the available literature, its structural motifs are common in fluorescent indicators. The environmental sensitivity of the fluorescence of such compounds can be exploited to probe biological processes and interactions. nih.gov

Photochemical Transformations and Reaction Mechanisms

The photochemical behavior of this compound is influenced by the presence of both the benzophenone chromophore and the nitroaromatic moiety. Benzophenone itself is well-known for its photochemical reactivity, primarily involving the excitation to a triplet state which can then abstract hydrogen atoms from suitable donors.

For this compound, the presence of the nitro group introduces additional photochemical pathways. Nitroaromatic compounds are known to undergo photoreduction, and their photochemistry can be complex. The presence of a fluorine atom on the aromatic ring can also influence the photochemical outcome. In some fluorinated aromatic compounds, photoinduced C-F bond cleavage has been observed. nih.gov This cleavage can proceed through heterolytic or homolytic pathways, potentially leading to the formation of highly reactive intermediates. For instance, the photochemistry of some fluorinated quinolones in water leads to heterolytic defluorination. nih.gov Enzymatic systems have also been shown to cleave the robust C-F bond in fluoroaromatics under anoxic conditions, a process that is initiated by ATP-dependent reduction. nih.govrsc.org While the direct photochemical C-F bond cleavage in this compound under typical laboratory conditions is not extensively documented, it remains a plausible transformation depending on the reaction environment.

Cyclization Reactions Leading to Fused Ring Systems (e.g., Fluorenones)

The benzophenone scaffold is a valuable precursor for the synthesis of fused polycyclic aromatic compounds, most notably fluorenones. These reactions typically involve the formation of a new carbon-carbon bond between the two phenyl rings.

One important route to fluorenones is the Pschorr cyclization, which involves the intramolecular cyclization of a diazonium salt. mdpi.comwikipedia.org Starting from an amino-substituted benzophenone, such as a derivative of 4-amino-4'-fluorobenzophenone, diazotization followed by copper-catalyzed cyclization can lead to the formation of a fluorenone. wikipedia.orgresearchgate.net The reaction proceeds through a radical intermediate generated from the diazonium salt. wikipedia.org The synthesis of fluorinated fluorenones is of interest for applications in materials science. rsc.org

Another strategy for forming fused ring systems is the intramolecular cyclization of 2-aminobenzophenones to yield acridones. nih.gov This reaction is typically promoted by a strong base, such as sodium hydride. While this would require the amino group to be in the ortho position to the carbonyl, it highlights the versatility of aminobenzophenone derivatives in constructing complex heterocyclic systems. The synthesis of various substituted fluorenones from benzophenones can also be achieved through methods like double C-H activation. researchgate.net

Applications and Advanced Materials Research

Role as a Building Block in Complex Organic Synthesis

4-Fluoro-4'-nitrobenzophenone serves as a versatile intermediate in organic synthesis, primarily due to the distinct reactivity of its functional groups. smolecule.com The presence of both a fluorine atom, which can act as a leaving group, and a nitro group, which can be chemically transformed, allows for sequential and regioselective modifications to build more elaborate molecular architectures.

The compound is a key starting material for producing a variety of substituted benzophenones. The synthetic utility stems from two main reaction pathways:

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro and carbonyl groups activates the carbon-fluorine bond, making the fluorine atom susceptible to displacement by nucleophiles. This allows for the introduction of a wide range of functional groups (e.g., alkoxy, amino, and thioether moieties) at the 4-position of the fluorinated ring. smolecule.com

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using standard chemical methods. smolecule.com This resulting aminobenzophenone is a versatile intermediate itself, which can undergo further reactions such as diazotization, acylation, or serve as a building block for other derivatives.

These reactions enable the synthesis of benzophenone (B1666685) analogues with tailored electronic and steric properties, which is a common strategy in medicinal chemistry for developing new therapeutic agents. For instance, the synthesis of novel benzophenone derivatives containing a thiazole (B1198619) group has been explored for anti-inflammatory applications, often starting from appropriately substituted benzophenone precursors. nih.govnih.gov

The strategic placement of reactive sites on this compound makes it an excellent precursor for constructing complex ring systems. After an initial modification, such as nucleophilic substitution or reduction, the newly introduced functional group can participate in an intramolecular or intermolecular cyclization reaction to form heterocyclic or polycyclic structures.

A notable application is in the synthesis of benzimidazoles. For example, related fluoro-nitrobenzophenone compounds are used in a process where the fluorine atom is first displaced by the anion of a sulfonamide. The subsequent reduction of the nitro group to an amine is followed by a cyclization reaction to form the benzimidazole (B57391) ring system. google.com This demonstrates a clear pathway where the initial substitution at the fluorine-bearing carbon is a critical first step, followed by a transformation of the nitro group to complete the ring formation. Similarly, the synthesis of thiazole-containing benzophenone derivatives highlights the use of benzophenone cores in building heterocyclic systems. nih.govnih.gov

Polymer Chemistry and High-Performance Materials

In the realm of materials science, this compound is relevant to the production of high-performance polymers, particularly as an impurity that can influence polymer properties and as a member of the broader benzophenone class used in polymerization processes.

Poly(aryl ether ketones) (PAEKs) are a class of high-performance thermoplastics known for their exceptional thermal stability and chemical resistance. google.comgoogle.com They are typically synthesized via nucleophilic aromatic substitution polycondensation. magtechjournal.comnih.gov The key monomer in many PAEK syntheses is 4,4'-difluorobenzophenone (B49673), which reacts with bisphenol co-monomers. magtechjournal.comnih.gov

The reactivity of this compound is analogous to the reactive sites on 4,4'-difluorobenzophenone. The fluorine atom is activated towards nucleophilic displacement by the strongly electron-withdrawing ketone group. wikipedia.org In this compound, this activation is further enhanced by the presence of the nitro group, making the C-F bond highly reactive. smolecule.com This compound can thus be seen as a model for the reactive end-groups in the polymerization process or as a potential, highly reactive monofunctional monomer that could be used to control molecular weight.

While pure monomers are generally preferred for polymerization, this compound has been identified as a potential impurity in 4,4'-difluorobenzophenone, a crucial monomer for PAEK production. google.com The presence of such oxidizing species, even in small amounts, can significantly affect the polycondensation reaction and the properties of the resulting polymer. It is known that the presence of impurities in monomers used for polycondensation can substantially impact the results and the properties of the polymer obtained. google.com Patents related to PAEK synthesis describe methods for analyzing the concentration of nitro-compound impurities in the 4,4'-difluorobenzophenone monomer, underscoring their importance. google.com The control of these impurities is critical for achieving consistent polymer batches with predictable properties like melt viscosity.

| Impurity | Parent Monomer | Polymer Class | Reported Impact | Reference |

|---|---|---|---|---|

| This compound | 4,4'-Difluorobenzophenone (4,4'-DFBP) | Poly(Aryl Ether Ketone) (PAEK) | Considered an oxidizing species impurity that can affect the results of polycondensation and the properties of the final polymer. | google.com |

The benzophenone chemical structure is widely utilized in polymer chemistry for initiating photopolymerization reactions. acs.orgacs.org Benzophenones are classified as Type II photoinitiators. polymerinnovationblog.com Unlike Type I initiators that cleave unimolecularly, Type II initiators like benzophenone require a co-initiator or synergist, typically a compound with easily abstractable hydrogens such as an amine or an alcohol. polymerinnovationblog.com

The initiation mechanism proceeds as follows:

Upon absorption of UV light, the benzophenone molecule is promoted to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state.

In this excited triplet state, the benzophenone abstracts a hydrogen atom from the co-initiator.

This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and a reactive radical from the co-initiator. The radical derived from the co-initiator is typically the one that initiates the polymerization of monomers, such as acrylates. polymerinnovationblog.com

Research in this area focuses on creating novel benzophenone-based photoinitiators to enhance performance. For example, polymeric or copolymerizable benzophenone photoinitiators have been developed to reduce the migration of the initiator from the cured polymer, which is a significant advantage in applications like coatings and packaging. google.comresearchgate.net While this compound itself is not a commonly cited photoinitiator, its core structure is representative of this important class of compounds.

Photocatalysis and Photochemical Applications

The benzophenone moiety is a well-established photochemically active structure, widely utilized for its ability to initiate photochemical reactions upon absorption of UV radiation.

Benzophenone and its derivatives are cornerstone components in the design of various photocatalytic systems, primarily functioning as photosensitizers. ontosight.ai Upon photoexcitation, the benzophenone core efficiently undergoes intersystem crossing to a triplet state. This triplet state is a powerful hydrogen abstractor, capable of initiating radical reactions by abstracting a hydrogen atom from a suitable donor molecule. colab.ws This process of hydrogen atom transfer (HAT) is fundamental to its application in photocatalysis. acs.org

| Application Area | Mechanism | Key Finding | Reference |

|---|---|---|---|

| Cross-Electrophile Coupling | Hydrogen Atom Transfer (HAT) | Benzophenone photocatalysis merged with silyl (B83357) radical-induced halogen atom transfer (XAT) can generate carbon-centered radicals for C-C bond formation. | acs.org |

| Free Radical Polymerization | Photoinitiation via HAT | Excited benzophenone abstracts hydrogen from a donor (e.g., benzoxazine) to create aminoalkyl radicals that initiate polymerization. | colab.ws |

| Kinetic Resolution | Selective Hydrogen Abstraction | A chiral benzophenone catalyst can be used for the kinetic resolution of heterocyclic lactams through a photochemical process. | acs.org |

Development of Fluorescent Probes and Labels

The development of fluorescent materials for sensing and labeling is a critical area of chemical research. While highly emissive fluorophores are common, molecules with specific quenching properties are also essential for designing "turn-on" or "turn-off" probes.

The intrinsic fluorescence of this compound is dictated by its chemical structure, particularly the presence of the nitroaromatic system. Nitroaromatic compounds are well-known to be weakly fluorescent or non-fluorescent. nih.govmdpi.com This is because the nitro group, being strongly electron-withdrawing, often provides an efficient pathway for non-radiative deactivation of the excited state, effectively "quenching" the fluorescence. nih.gov

Despite this general trend, some benzophenone derivatives containing a nitro group, such as 3-Nitrobenzophenone, have been noted to exhibit some fluorescence when exposed to UV light. ontosight.ai Therefore, while this compound is not expected to be a strong emitter, it may possess weak intrinsic fluorescence. The primary utility of the nitroaromatic moiety in this context is not as a fluorophore itself, but as a fluorescence quencher. This property is exploited in the design of advanced fluorescent probes. For example, a nitroaromatic group can be attached to a known fluorophore to quench its emission; upon enzymatic reduction of the nitro group to an amino group in the presence of a specific analyte (like nitroreductase), the quenching effect is removed, and fluorescence is restored. nih.gov This "turn-on" mechanism is a powerful strategy for developing sensitive and selective fluorescent sensors. nih.govmaynoothuniversity.ie

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₈FNO₃ | nih.govnih.gov |

| Molecular Weight | 245.21 g/mol | nih.govnih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 87-89 °C | sigmaaldrich.com |

| IUPAC Name | (4-fluorophenyl)(4-nitrophenyl)methanone | nih.govsigmaaldrich.com |

| InChI Key | ICDAYOOBGHYICW-UHFFFAOYSA-N | nih.govnih.gov |

Advanced Characterization and Theoretical Studies

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for probing the molecular architecture of 4-Fluoro-4'-nitrobenzophenone. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy each offer unique information about the compound's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. Data obtained from a Varian A-60 instrument reveals the distinct signals corresponding to the aromatic protons. nih.gov

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. nih.gov Analysis of the ¹³C NMR spectrum allows for the identification of all carbon atoms within the molecule, including the carbonyl carbon and the carbons of the two aromatic rings.

| ¹³C NMR Data for this compound |

| Carbon Atom |

| C=O |

| C (attached to F) |

| C (attached to NO₂) |

| Aromatic CHs |

| Quaternary Aromatic Cs |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded from a melt using a capillary cell, exhibits characteristic absorption bands. nih.gov Key vibrational frequencies include the stretching of the carbonyl group (C=O), the nitro group (NO₂), and the carbon-fluorine bond (C-F), as well as vibrations associated with the aromatic rings.

| Characteristic IR Absorption Bands for this compound |

| Functional Group |

| C=O (Ketone) |

| N-O (Nitro group, asymmetric stretch) |

| N-O (Nitro group, symmetric stretch) |

| C-F (Aryl fluoride) |

| Aromatic C-H stretch |

| Aromatic C=C stretch |

Note: The exact wavenumber values can vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (e.g., GC-MS for Purity and Identity Confirmation)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In conjunction with Gas Chromatography (GC), it serves as an effective tool for confirming the purity and identity of this compound. researchgate.net The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions that provide structural information. researchgate.net The monoisotopic mass of this compound is 245.04882128 Da. nih.gov

Differential mass spectrometry techniques can be employed to distinguish between isomers, such as 3- and 4-nitrobenzophenone (B109985) derivatives, by analyzing their fragmentation patterns. researchgate.net

| Predicted Collision Cross Section (CCS) Values for Adducts of this compound | | :--- | :--- | :--- | | Adduct | m/z | Predicted CCS (Ų) | | [M+H]⁺ | 246.05611 | 149.7 | | [M+Na]⁺ | 268.03805 | 157.0 | | [M-H]⁻ | 244.04155 | 155.5 | | [M+NH₄]⁺ | 263.08265 | 165.8 | | [M+K]⁺ | 284.01199 | 149.8 | | [M+H-H₂O]⁺ | 228.04609 | 146.1 | | [M+HCOO]⁻ | 290.04703 | 173.8 | | [M+CH₃COO]⁻ | 304.06268 | 187.3 | | [M+Na-2H]⁻ | 266.02350 | 156.0 | | [M]⁺ | 245.04828 | 147.1 | | [M]⁻ | 245.04938 | 147.1 |

Data obtained from CCSbase prediction. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the aromatic rings and the carbonyl group. The presence of the nitro group, a strong chromophore, significantly influences the absorption profile. In comparison, the parent compound, 4-nitrophenol, exhibits a characteristic maximum absorption wavelength that is dependent on pH. researchgate.net While specific λmax values for this compound were not found, related benzophenone (B1666685) derivatives are known to be photosensitive and are used as photocatalysts under UV radiation. ossila.com

Fluorescence Spectroscopy

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying components in a mixture. A reverse-phase HPLC method can be employed for the analysis of this compound. sielc.com A typical method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com For applications requiring mass spectrometric detection, a volatile buffer like formic acid is used instead of phosphoric acid. sielc.com

Thin-Layer Chromatography (TLC) is another valuable technique for monitoring reaction progress and assessing the purity of this compound. Purification can be achieved using silica (B1680970) gel column chromatography with an eluent system such as a mixture of n-hexane and ethyl acetate (B1210297). chemicalbook.com

| Chromatographic Methods for this compound | | :--- | :--- | :--- | | Technique | Stationary Phase | Mobile Phase/Eluent | | HPLC | Newcrom R1 (reverse-phase) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com | | Column Chromatography | Silica Gel | n-hexane/ethyl acetate (e.g., 9:1 or 8:2) chemicalbook.com |

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal, providing unequivocal structural proof and insight into intermolecular forces that govern the solid-state packing. nih.gov

Although a published crystal structure for this compound was not found in the searched literature, the methodology for its determination is well-established. A suitable single crystal would be grown, typically by slow evaporation from a solvent, and irradiated with monochromatic X-rays. By analyzing the diffraction pattern, the electron density map of the unit cell can be calculated, leading to the determination of atomic positions, bond lengths, and bond angles. For illustrative purposes, crystallographic data for a structurally similar compound, (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, which contains the same key functional moieties, are presented.

Table 4: Representative Crystal Structure Data (Based on a Structurally Related Chalcone)

| Parameter | Description / Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | a = 3.8860 Å, b = 13.2324 Å, c = 24.199 Å |

| α = 90°, β = 91.963°, γ = 90° | |

| Volume | 1243.0 ų |

| Z (Molecules/unit cell) | 4 |

| Source Note | Data is for (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one and serves as an example of typical crystallographic parameters. |

The crystal structure reveals not only the intramolecular geometry (conformation) but also how molecules pack together in the solid state. This packing is dictated by a network of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated based on studies of similar molecules. chemicalbook.com

The dihedral angle between the two phenyl rings is a key conformational feature. The primary intermolecular interactions would likely involve weak hydrogen bonds, where aromatic C-H groups act as donors to the oxygen atoms of the carbonyl (C=O) and nitro (NO₂) groups. Additionally, C-H···F interactions are possible. Due to the presence of two aromatic rings, π-π stacking interactions, where the electron-rich π systems of adjacent molecules overlap, would also play a significant role in stabilizing the crystal lattice. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material and for crystal engineering.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For this compound, such studies would be invaluable for elucidating its electronic structure, reactivity, and spectroscopic properties. However, dedicated computational studies on this specific molecule are not readily found in the current body of scientific literature.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties with high accuracy.

Theoretical optimization of the molecular structure of this compound using DFT would provide precise information on its three-dimensional geometry. This would include key parameters such as bond lengths, bond angles, and dihedral angles between the phenyl rings. Conformational analysis would identify the most stable arrangement of the atoms in space. At present, there are no published studies providing optimized geometrical parameters or a detailed conformational analysis for this compound.

To illustrate the type of data that such a study would provide, the following is an example of a data table that would be generated from DFT calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-F | Data not available |

| C=O | Data not available | |

| C-N | Data not available | |

| Bond Angle | C-CO-C | Data not available |

| O-N-O | Data not available | |

| Dihedral Angle | Phenyl-CO-Phenyl | Data not available |

This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. A detailed assignment of these vibrational modes helps in the structural characterization of the compound. A comprehensive study on the vibrational spectra of this compound, including predicted frequencies and their corresponding assignments, has not been found in the surveyed literature.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial for understanding a molecule's chemical reactivity, electronic transitions, and kinetic stability. Specific data on the HOMO and LUMO energies, as well as the energy gap for this compound, are not available in published research.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Data Not Available)

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only and does not represent actual calculated values for this compound.

Natural Bond Orbital (NBO) analysis provides insights into the bonding interactions within a molecule, including charge transfer, hyperconjugative interactions, and the delocalization of electron density. This analysis is valuable for understanding the electronic delocalization between the donor and acceptor groups in this compound. However, no specific NBO analysis for this compound has been reported in the scientific literature.

Reaction Mechanism Studies

Theoretical studies on reaction mechanisms involving this compound, for instance, in nucleophilic aromatic substitution reactions, would provide a deeper understanding of its reactivity and the transition states involved. Such computational investigations, which are crucial for synthetic applications and materials science, are currently absent from the available literature for this particular molecule.

Identification and Characterization of Transition States

In chemical reactions, the transition state (TS) is a specific configuration along the reaction coordinate that represents the highest potential energy point. It is an unstable, fleeting arrangement of atoms that must be surpassed for reactants to convert into products. Identifying and characterizing the TS is fundamental to understanding reaction mechanisms, kinetics, and predicting reaction outcomes. aps.org

For this compound, theoretical calculations would focus on reactions pertinent to its functional groups. A key reaction is the nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group (-NO₂) activates the aromatic ring, making the carbon atom attached to the fluorine susceptible to nucleophilic attack. Computational methods, such as Density Functional Theory (DFT), are used to locate the TS for such a reaction (e.g., with a nucleophile like methoxide, CH₃O⁻).

The characterization of a transition state involves several key parameters:

Geometry: The precise arrangement of atoms, including the bond lengths and angles at the TS.

Activation Energy (Ea): The energy difference between the reactants and the transition state, which is a critical factor in determining the reaction rate.

Imaginary Frequency: A true transition state is characterized by having exactly one imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.

A hypothetical data table for the SNAr reaction of this compound with a nucleophile is presented below. The values are illustrative of what a computational study would yield.

Table 1: Hypothetical Transition State Properties for the SNAr Reaction of this compound

Parameter Value Description Activation Energy (Ea) 18.5 kcal/mol The energy barrier that must be overcome for the reaction to proceed. Imaginary Frequency -350 cm-1 The single negative frequency confirming the structure as a true transition state. Key Bond Length (C-F) 1.55 Å Elongated carbon-fluorine bond, indicating it is in the process of breaking. Key Bond Length (C-Nu) 1.80 Å Lengthened carbon-nucleophile bond, indicating it is in the process of forming.

Intrinsic Reaction Coordinate (IRC) Pathway Tracing

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations are performed to map out the complete reaction pathway. mdpi.com An IRC path is the minimum energy path connecting the transition state to the reactants on one side and the products on the other. mdpi.com This analysis confirms that the identified TS indeed connects the desired reactants and products and provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. mdpi.com

For this compound, an IRC calculation for an SNAr reaction would start at the optimized transition state geometry and proceed downhill in both directions of the reaction coordinate. The output provides a series of points, each with a specific geometry and energy, effectively creating a "movie" of the reaction.

Table 2: Illustrative Intrinsic Reaction Coordinate (IRC) Pathway Data

IRC Point Reaction Coordinate (amu1/2·bohr) Relative Energy (kcal/mol) Stage 1 -2.0 0.0 Reactants ... ... ... ... 10 0.0 18.5 Transition State ... ... ... ... 20 +2.0 -5.2 Products

Exploration of Potential Energy Surfaces

The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. researchgate.net Exploring the PES is crucial for identifying all possible stable structures (local minima), transition states (saddle points), and reaction pathways. rsc.orgnih.gov For a complex molecule like this compound, the PES can be intricate, with multiple conformational isomers due to the rotation around the bonds connecting the phenyl rings to the carbonyl group.

Atoms in Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orguni-rostock.de By analyzing the electron density, one can identify critical points where the gradient of the density is zero. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. nih.govresearchgate.net

For this compound, an AIM analysis would provide quantitative insights into the nature of its covalent bonds (e.g., C-C, C=O, C-F, C-N) and potential non-covalent interactions. The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the energy densities, reveal the bond's character.

Covalent bonds typically show high ρ(r) and a negative Laplacian.

Closed-shell interactions (like ionic bonds or van der Waals interactions) show low ρ(r) and a positive Laplacian. nih.gov

Table 3: Illustrative AIM Topological Properties for Bonds in this compound

Bond Electron Density (ρ(r)) (a.u.) Laplacian (∇²ρ(r)) (a.u.) Bond Character C=O (carbonyl) 0.35 -0.50 Polar Covalent C-F 0.20 +0.70 Highly Polar Covalent C-N (nitro) 0.28 -0.35 Polar Covalent

Solvent Effects Modeling (e.g., Self-Consistent Reaction Field (SCRF) Methods)

Chemical reactions and molecular properties are often significantly influenced by the solvent. The Self-Consistent Reaction Field (SCRF) methods are a class of computational models that account for the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. researchgate.netgaussian.comThe Polarizable Continuum Model (PCM) is a widely used SCRF method. gaussian.com In this model, the solute molecule (this compound) is placed in a cavity within the solvent continuum. The solute's charge distribution polarizes the solvent, which in turn creates a "reaction field" that interacts with the solute. This process is iterated until self-consistency is achieved. researchgate.netModeling solvent effects is crucial for obtaining accurate predictions of reaction energies, molecular geometries, and spectroscopic properties in solution. rsc.orgFor a polar molecule like this compound, properties such as the dipole moment are expected to be sensitive to the solvent's polarity.

Table 4: Illustrative Solvent Effects on the Dipole Moment of this compound

Solvent Dielectric Constant (ε) Calculated Dipole Moment (Debye) Gas Phase 1.0 2.50 Toluene 2.4 3.15 Acetone 20.7 4.10 Water 78.4 4.55

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that attempt to correlate the chemical structure of a series of compounds with their biological activity. atlantis-press.comresearchgate.netThe goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. mdpi.comThese models are built upon molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure.

For this compound, a QSAR study would involve this compound as part of a larger dataset of related benzophenone derivatives with known biological activity (e.g., enzyme inhibition, antibacterial activity). nih.govDescriptors would be calculated for each molecule and statistical methods like multiple linear regression would be used to find a correlation.

Two of the most important classes of descriptors in QSAR are electronic and lipophilicity descriptors.

Electronic Descriptors: These quantify the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for modeling interactions that are electrostatic in nature.

Lipophilicity Descriptors: Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), describes a molecule's affinity for a non-polar environment. nih.govIt is a critical factor for a drug's ability to cross cell membranes and reach its target. nih.gov The computed XLogP3 value for this compound is 3.1, indicating a moderate level of lipophilicity. nih.govA QSAR model for a set of benzophenones might show that biological activity increases with lipophilicity up to a certain point, and is also influenced by electronic factors like the charge on the carbonyl oxygen. nih.gov

Table 5: Representative Data for a QSAR Study Including this compound

Compound Lipophilicity (XLogP3) LUMO Energy (eV) Observed Activity (log(1/IC50)) Benzophenone 3.2 -1.8 4.5 4-Fluorobenzophenone 3.3 -1.9 4.8 4-Nitrobenzophenone 2.8 -2.5 5.2 This compound 3.1 mdpi.com -2.6 5.5

Thermochemical and Gas Phase Ion Energetics Studies

The thermochemical properties and gas-phase ion energetics of a molecule are fundamental to understanding its stability, reactivity, and reaction mechanisms. These studies provide crucial data on parameters such as enthalpy of formation, which indicates the molecule's intrinsic stability, and gas-phase ion energetics, which govern its behavior in mass spectrometry and other gas-phase processes. For this compound, a detailed experimental and theoretical investigation of these properties is essential for a comprehensive chemical profile.

Thermochemical Studies

Thermochemical studies focus on the energy changes that accompany chemical reactions, phase transitions, and the formation of compounds. A key parameter is the standard enthalpy of formation (ΔfH°), which represents the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states.

In the absence of direct experimental data, computational methods such as the G3 and G4 theories are often employed to estimate the gas-phase enthalpies of formation of substituted benzophenones. These methods have been shown to provide good agreement with experimental results for other derivatives.

Gas Phase Ion Energetics

The study of ions in the gas phase, devoid of solvent interactions, provides insight into the intrinsic properties of molecules. Key parameters in gas-phase ion energetics include ionization energy, electron affinity, proton affinity, and gas-phase acidity.

Ionization Energy and Electron Affinity:

The ionization energy (IE) is the minimum energy required to remove an electron from a neutral molecule in the gas phase, forming a cation. The electron affinity (EA) is the energy released when an electron is added to a neutral molecule in the gas phase, forming an anion. For aromatic ketones like this compound, the presence of the carbonyl group and the aromatic rings influences these properties. The nitro group, being strongly electron-withdrawing, is expected to increase the ionization energy and significantly increase the electron affinity compared to unsubstituted benzophenone.

Proton Affinity and Gas-Phase Acidity:

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule, typically at its most basic site. For this compound, the carbonyl oxygen is the most likely site of protonation. Gas-phase acidity refers to the enthalpy change for the deprotonation of a molecule in the gas phase. The presence of the electron-withdrawing nitro and fluoro groups is expected to increase the gas-phase acidity of the aromatic protons compared to benzophenone.

Specific experimental or theoretical values for the ionization energy, electron affinity, proton affinity, or gas-phase acidity of this compound are not prominently available in the surveyed scientific literature.

Collision Cross-Section Data:

While not a direct measure of thermochemical or energetic properties, predicted collision cross-section (CCS) values provide information about the shape and structure of ions in the gas phase. These values are particularly relevant in ion mobility-mass spectrometry. Computational tools can predict CCS values for different adducts of a molecule. The table below presents predicted CCS values for various adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 246.05611 | 149.7 |

| [M+Na]⁺ | 268.03805 | 157.0 |

| [M-H]⁻ | 244.04155 | 155.5 |

| [M+NH₄]⁺ | 263.08265 | 165.8 |

| [M+K]⁺ | 284.01199 | 149.8 |

| [M+H-H₂O]⁺ | 228.04609 | 146.1 |

| [M+HCOO]⁻ | 290.04703 | 173.8 |

| [M+CH₃COO]⁻ | 304.06268 | 187.3 |

| [M+Na-2H]⁻ | 266.02350 | 156.0 |

| [M]⁺ | 245.04828 | 147.1 |

| [M]⁻ | 245.04938 | 147.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.